molecular formula C25H24O8 B136164 Atramycin B CAS No. 137109-49-0

Atramycin B

Cat. No. B136164
M. Wt: 452.5 g/mol
InChI Key: MOHALZUCHLKMFC-FGEMJCSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atramycin B is an antibiotic produced by Streptomyces species. It belongs to the isotetracenone group . The molecular formula of Atramycin B is C25H24O8 .


Molecular Structure Analysis

Atramycin B contains a total of 61 bonds, including 37 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 3 aromatic ketones, 3 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

Atramycin B has a molecular weight of 452.5 g/mol. Its melting point ranges from 136-141°C (dec), and it exhibits a UV max nm (e) of 209 (19,800), 262 (23,200), 352 (3,100) in MeOH .

Scientific Research Applications

1. Microbiological Profile and Antimicrobial Activity

Atramycin B, along with similar compounds like Telithromycin, is notable for its potent activity against common and atypical respiratory pathogens, including those resistant to other antimicrobials. Telithromycin shows higher activity than macrolides like clarithromycin and azithromycin against various Gram-positive cocci and Gram-negative pathogens. It retains activity against macrolide-resistant Streptococcus pneumoniae and Staphylococcus aureus. This highlights the potential of Atramycin B-like compounds in treating resistant bacterial infections (Felmingham, 2001).

2. Novel Streptogramin Antibiotics

Atramycin B, as a member of the streptogramin class of antibiotics, is remarkable for its unique antibacterial activity and mechanism of action. Streptogramins, including Atramycin B, are produced by Streptomyces species and are divided into two groups, A and B. These groups act synergistically against many microorganisms, particularly Gram-positive bacteria, and are effective even against multi-drug resistant strains. This makes Atramycin B an important option in treating infections caused by resistant bacteria (Bonfiglio & Furneri, 2001).

3. Applications in Biotechnology and Research

The study of antibiotics like Atramycin B extends into biotechnology and genetic research. Techniques like CRISPR-Cas9-associated base editing have been utilized to explore the biosynthesis pathways of similar antibiotics, like Hygromycin B. This type of research enhances our understanding of antibiotic biosynthesis and could be applied to Atramycin B for developing new variants with improved properties or novel biological activities (Li et al., 2020).

4. Solid-Phase Synthesis and Structural Studies

The solid-phase synthesis of compounds related to Atramycin B, like dihydrovirginiamycin S1, has been achieved, which is significant for understanding the structure-activity relationships in the streptogramin B family of antibiotics. This approach can facilitate the production of Atramycin B analogues and contribute to the identification of new drugs that bypass known resistance mechanisms or have new therapeutic uses (Shaginian et al., 2004).

Safety And Hazards

The safety data sheet for Atramycin B suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and provide artificial respiration if necessary. If it comes into contact with skin, remove contaminated clothing and wash off with soap and water. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHALZUCHLKMFC-FGEMJCSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929717
Record name 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atramycin B

CAS RN

137109-49-0
Record name Atramycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Fujioka, K FURIHATA, A SHIMAZU… - The Journal of …, 1991 - jstage.jst.go.jp
After fermentation for 72 hours, the mycelial cake wascollected bycentrifugation from30 liters of the fermentation broth and extracted twice with acetone (each 2.5 liters). The extract was …
Number of citations: 14 www.jstage.jst.go.jp
YI Shamikh, AA El Shamy, Y Gaber, UR Abdelmohsen… - Microorganisms, 2020 - mdpi.com
The diversity of actinomycetes associated with the marine sponge Coscinoderma mathewsi collected from Hurghada (Egypt) was studied. Twenty-three actinomycetes were separated …
Number of citations: 24 www.mdpi.com
HA Alhadrami, B Thissera, MHA Hassan, FA Behery… - Marine Drugs, 2021 - mdpi.com
Coculture is a productive technique to trigger microbes’ biosynthetic capacity by mimicking the natural habitats’ features principally by competition for food and space and interspecies …
Number of citations: 15 www.mdpi.com
N Osama, W Bakeer, M Raslan… - Royal Society …, 2022 - royalsocietypublishing.org
Lack of new anti-cancer and anti-infective agents directed the pharmaceutical research to natural products' discovery especially from actinomycetes as one of the major sources of …
Number of citations: 13 royalsocietypublishing.org
AH Ibrahim, EZ Attia, D Hajjar, MA Anany… - Marine Drugs, 2018 - mdpi.com
… M [29], 8-hydroxy-3-methoxy-1-methyl-anthraquinone-2-carboxylic acid [30], antimicrobial, antitumor and insecticidal piericidin-C3 [31], sotetracenone-type antitumor atramycin B [32], …
Number of citations: 36 www.mdpi.com
C Cheng - 2013 - scholar.archive.org
Secondary metabolites from the marine sponge and an associated marine microorganism were investigated using state of the art high resolution mass spectrometry and nuclear …
Number of citations: 0 scholar.archive.org
Q Shen, G Dai, A Li, Y Liu, G Zhong, X Li… - Journal of Natural …, 2021 - ACS Publications
Angucyclines and angucyclinones are aromatic polyketides with intriguing structures and therapeutic value. Genome mining of the rare marine actinomycete Saccharothrix sp. D09 led …
Number of citations: 6 pubs.acs.org

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